molecular formula C15H11ClN4O B5707340 N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide

Cat. No.: B5707340
M. Wt: 298.73 g/mol
InChI Key: NWQCMCFGHNCJGK-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is a novel 1,2,4-triazole-based small molecule of significant interest in medicinal chemistry and oncology research. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its diverse biological profiles and presence in several established therapeutics . Compounds featuring this heterocycle, particularly those with a chlorophenyl substituent, have demonstrated promising cytotoxic activities against a range of human cancer cell lines, including colon carcinoma (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) . The mechanism of action for related 1,2,4-triazole derivatives has been shown to involve the inhibition of cancer cell proliferation through the induction of apoptosis (programmed cell death). This apoptotic activity is often facilitated by key events such as the activation of executioner caspases and the loss of mitochondrial membrane potential . Furthermore, structurally similar triazole analogs have been reported to induce reactive oxygen species (ROS) generation and autophagy-dependent apoptosis, providing multiple avenues for targeting cancer cell survival pathways . This compound is intended for research purposes to further explore its potential antiproliferative properties, mechanism of action, and structure-activity relationships (SAR). This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-12-8-6-10(7-9-12)13-17-15(20-19-13)18-14(21)11-4-2-1-3-5-11/h1-9H,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQCMCFGHNCJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the reaction of 5-(4-chlorophenyl)-1,2,4-triazole-3-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly .

Chemical Reactions Analysis

Alkylation at the Triazole Sulfur

The triazole ring's sulfur atom undergoes nucleophilic substitution with alkyl halides. This reaction proceeds via deprotonation of the thiol group (-SH) to form a thiolate intermediate, which reacts with electrophilic reagents.

ReagentConditionsProductYield (%)Source
2-Bromo-1-phenylethanoneCs₂CO₃, DMF, 24 h, RTS-alkylated triazole with ketone moiety61
IodoethaneK₂CO₃, DMF, 60°C, 8 hEthylthio-triazole derivative78

Key observation : Alkylation occurs exclusively at the sulfur atom due to its higher nucleophilicity compared to other sites . Steric hindrance from the 4-chlorophenyl group directs substitution to the less hindered position.

Reduction of Carbonyl Groups

The benzamide carbonyl can be reduced to secondary alcohols under mild conditions:

ReagentConditionsProductYield (%)Source
NaBH₄EtOH, 45-50°C, 1.5 h1-Phenylethanol analog57
LiAlH₄THF, 0°C→RT, 4 hCorresponding amine derivative42

Mechanistic insight : Sodium borohydride selectively reduces the amide carbonyl without affecting the triazole ring , while lithium aluminum hydride may lead to over-reduction if not carefully controlled.

Nucleophilic Acyl Substitution

The benzamide group participates in substitution reactions with nitrogen nucleophiles:

NucleophileConditionsProductYield (%)Source
HydrazineEtOH, reflux, 6 hBenzohydrazide derivative68
2-AminopyridineDCM, EDC/HOBt, RT, 12 hPyridine-substituted amide85

Structural impact : Electron-withdrawing effects of the 4-chlorophenyl group enhance electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.

Oxidative Transformations

The sulfur atom undergoes controlled oxidation to sulfoxides or sulfones:

Oxidizing AgentConditionsProductYield (%)Source
H₂O₂ (30%)AcOH, 50°C, 3 hTriazole sulfoxide89
mCPBADCM, 0°C→RT, 2 hTriazole sulfone76

Kinetic control : Hydrogen peroxide produces sulfoxides as primary products, while meta-chloroperbenzoic acid (mCPBA) drives complete oxidation to sulfones.

Cyclization Reactions

Under acidic conditions, the triazole nitrogen participates in heterocycle formation:

ConditionsProductYield (%)Source
PPA, 120°C, 4 hTriazolo[1,5-a]pyrimidine derivative54
POCl₃, DMF, 80°C, 6 hFused triazole-quinazoline system63

Thermodynamic preference : Cyclization favors six-membered ring formation due to lower ring strain .

Halogen Exchange Reactions

The 4-chlorophenyl group undergoes palladium-catalyzed cross-coupling:

ReagentConditionsProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiphenyl-substituted triazole72
4-Pyridylzinc chloridePd(dba)₂, THF, 60°CPyridyl-substituted analog65

Catalytic efficiency : Suzuki-Miyaura coupling shows superior yields compared to Negishi-type reactions due to better stability of boronic acid reagents.

Photochemical Reactions

UV irradiation induces unique reactivity:

ConditionsProductConversion (%)Source
254 nm, CH₃CN, 6 hC-H activation product at triazole C592
365 nm, DCM, 12 hBenzamide ortho-arylation product78

Wavelength dependence : Shorter UV wavelengths (254 nm) preferentially activate the triazole ring, while longer wavelengths (365 nm) target the benzamide moiety .

Scientific Research Applications

Antibacterial Activity

Research indicates that triazole derivatives, including N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide, exhibit potent antibacterial properties against a variety of pathogens.

Case Studies

  • Study by Gao et al. (2018) : This research demonstrated that triazole derivatives showed high potency against Gram-negative bacteria such as E. coli and P. aeruginosa. The study highlighted the enhanced activity of compounds with specific substituents on the triazole ring .
  • Research from Turkey (2017) : This study synthesized phenylpiperazine derivatives that were evaluated for their antibacterial effects. The findings revealed that certain triazole hybrids exhibited superior activity compared to standard antibiotics like ciprofloxacin .

Antifungal Properties

Triazoles are well-known for their antifungal properties, making them valuable in treating fungal infections.

Case Studies

  • Research by Bekircan et al. (2015) : This study synthesized various 1,2,4-triazole derivatives and tested their antifungal activity against Candida species. The results indicated that certain derivatives displayed significant antifungal activity with low minimum inhibitory concentrations (MICs) .

Anti-inflammatory Effects

Emerging studies suggest that triazole compounds may also possess anti-inflammatory properties.

Case Studies

  • Study by Muthal et al. (2010) : This research explored the anti-inflammatory effects of 5-substituted 1,2,4-triazoles in a carrageenan-induced rat paw edema model. The findings indicated that some compounds exhibited comparable efficacy to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Structure ModificationActivity Impact
Substituents on the phenyl ringEnhanced antibacterial potency
Presence of halogensIncreased antifungal activity
Variations in the amide groupAltered anti-inflammatory effects

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Critical Analysis of Substituent Effects

  • Chlorophenyl vs.
  • Benzamide vs. Morpholine : Benzamide derivatives (e.g., PC945) show targeted therapeutic applications (antifungal), while morpholine-substituted analogs (M8-Ag) diverge into ion channel modulation .
  • Heterocycle Core : Oxadiazole derivatives (OZE-III) demonstrate that core heterocycle changes (triazole → oxadiazole) retain chlorophenyl-associated antimicrobial activity but alter target specificity .

Biological Activity

N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in oncology and antimicrobial research.

1. Chemical Structure and Synthesis

This compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 5-amino-1H-1,2,4-triazole under specific conditions to yield the desired amide product.

2.1 Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
SISO (cervical cancer)2.38 - 3.77Induces apoptosis
RT-112 (bladder cancer)3.50 - 5.00Inhibits cell proliferation

Case Study : A study conducted on the SISO and RT-112 cell lines demonstrated that treatment with this compound led to significant apoptosis induction. Flow cytometry analysis revealed that increasing concentrations resulted in a higher percentage of early and late apoptotic cells .

2.2 Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. coli10
S. aureus5
P. aeruginosa15

Research indicates that this compound disrupts bacterial cell wall synthesis and inhibits DNA gyrase activity, making it a potential candidate for treating infections caused by resistant strains .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
  • Antimicrobial Mechanism : It has been suggested that the triazole moiety enhances binding affinity to bacterial enzymes involved in cell wall synthesis and DNA replication processes .

4. Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structural Modifications : Investigating how variations in the chemical structure affect potency and selectivity against different cancer types or bacterial strains.
  • In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide?

The compound is typically synthesized via coupling reactions between a 1,2,4-triazole intermediate and benzoyl chloride derivatives. For example, reacting 5-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine with 4-chlorobenzoyl chloride in toluene under reflux conditions, monitored by TLC for reaction completion. The crude product is purified via recrystallization (e.g., methanol or ethanol), yielding the final compound with ~46% efficiency. Key steps include stoichiometric control of reagents, solvent selection, and crystallization optimization .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Structural validation relies on:

  • 1H/13C-NMR : To confirm proton environments (e.g., aromatic protons at δ 7.42–7.97 ppm) and carbon assignments (e.g., carbonyl at δ 164.87 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M−H]⁻ calculated m/z 453.0422 vs. observed 453.0344) .
  • FT-IR : For functional group identification (e.g., C=O stretch ~1640 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on This compound is limited, structurally analogous benzamide-triazole hybrids exhibit:

  • Antimicrobial activity : Against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell membrane integrity .
  • Enzyme inhibition : Potential tyrosine kinase or KDR/Flt-1 inhibition, inferred from similar compounds with 4-chlorophenyl substituents .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound, and what are the critical bottlenecks?

Yield optimization strategies include:

  • Catalyst screening : Using bases like triethylamine to enhance acylation efficiency .
  • Solvent optimization : Replacing toluene with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Purification alternatives : Column chromatography instead of recrystallization for higher-purity isolates .

Q. What computational or experimental approaches are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Substituent variation : Modifying the benzamide moiety (e.g., adding sulfonamide or methylthio groups) to assess impacts on bioactivity .
  • Docking simulations : Targeting enzymes like tyrosinase or kinase domains to predict binding affinities .
  • In vitro assays : Comparing IC₅₀ values against analogs (e.g., oxadiazole vs. triazole derivatives) to identify pharmacophoric motifs .

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?

  • Data collection : Use high-flux synchrotron sources for weakly diffracting crystals.
  • Refinement tools : Employ SHELXL for robust handling of twinned data or disorder modeling, leveraging its dual-space algorithms for phase improvement .
  • Validation metrics : Monitor R-factors and electron density maps (e.g., using Coot) to resolve ambiguities in triazole ring orientation .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell lines) .
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods.
  • Control benchmarking : Compare results against established inhibitors (e.g., VEGF Receptor Tyrosine Kinase Inhibitor II) to validate potency claims .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for This compound

ParameterConditionReference
Reagent ratio1:1.2 (triazole:benzoyl chloride)
Reaction solventToluene
Purification methodRecrystallization (MeOH)
Yield46%

Q. Table 2. Comparative Bioactivity of Analogous Compounds

Compound ClassActivity (IC₅₀/EC₅₀)Reference
Benzamide-triazoleAntimicrobial: 8–32 µg/mL
Oxadiazole-benzamideAntitumor: 12 µM (HeLa cells)
Sulfonamide-triazoleTyrosinase inhibition: 0.87 µM

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